alpha-D-glucosamine 1-phosphate
alpha-D-glucosamine 1-phosphate
Alpha-D-glucosamine 1-phosphate is a glucosamine phosphate. It has a role as an Escherichia coli metabolite. It is functionally related to an alpha-D-glucosamine. It is a conjugate acid of an alpha-D-glucosamine 1-phosphate(1-).
alpha-D-Glucosamine 1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glucosamine 1-phosphate is a natural product found in Daphnia pulex and Trypanosoma brucei with data available.
alpha-D-glucosamine 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
alpha-D-Glucosamine 1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glucosamine 1-phosphate is a natural product found in Daphnia pulex and Trypanosoma brucei with data available.
alpha-D-glucosamine 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
2152-75-2
VCID:
VC21118584
InChI:
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6-/m1/s1
SMILES:
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O
Molecular Formula:
C6H14NO8P
Molecular Weight:
259.15 g/mol
alpha-D-glucosamine 1-phosphate
CAS No.: 2152-75-2
Cat. No.: VC21118584
Molecular Formula: C6H14NO8P
Molecular Weight: 259.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-D-glucosamine 1-phosphate is a glucosamine phosphate. It has a role as an Escherichia coli metabolite. It is functionally related to an alpha-D-glucosamine. It is a conjugate acid of an alpha-D-glucosamine 1-phosphate(1-). alpha-D-Glucosamine 1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Glucosamine 1-phosphate is a natural product found in Daphnia pulex and Trypanosoma brucei with data available. alpha-D-glucosamine 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 2152-75-2 |
| Molecular Formula | C6H14NO8P |
| Molecular Weight | 259.15 g/mol |
| IUPAC Name | [(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 |
| Standard InChI Key | YMJBYRVFGYXULK-QZABAPFNSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O |
| SMILES | C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |
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